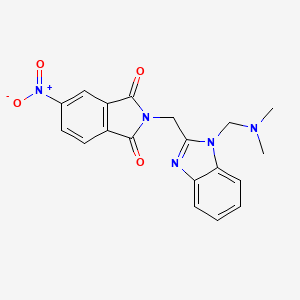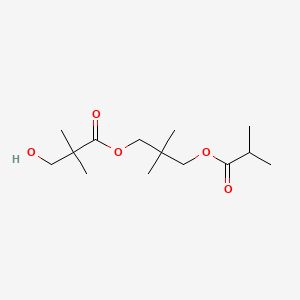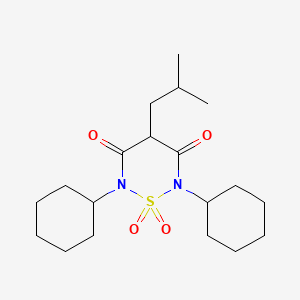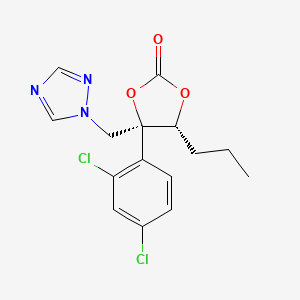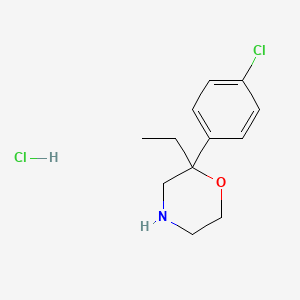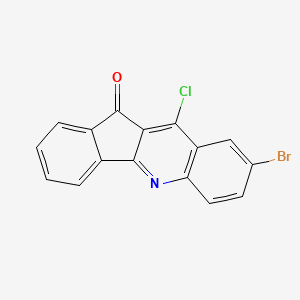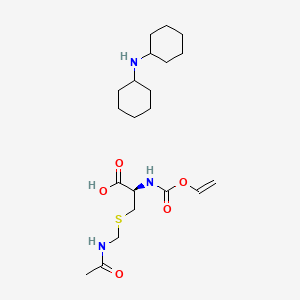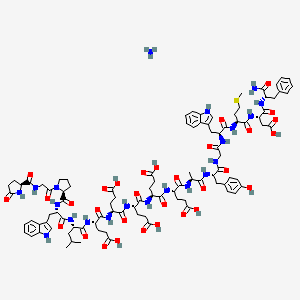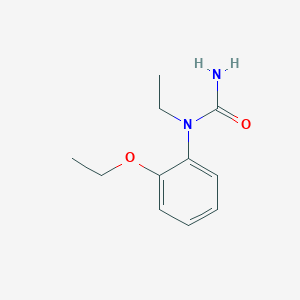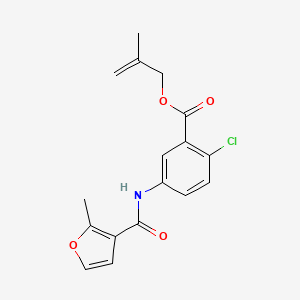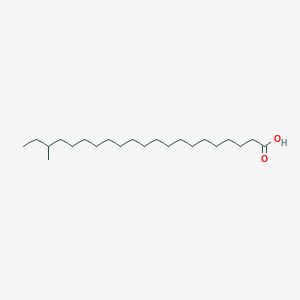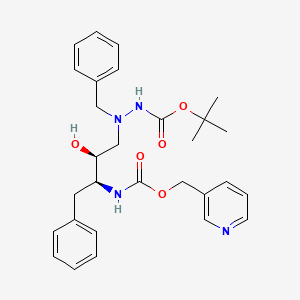
5S-((3-Pyridinyl)methoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphenyl-2-azahexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5S-((3-Pyridinyl)méthoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphényl-2-azahexane est un composé organique complexe présentant une structure unique qui comprend des groupes pyridine, méthoxycarbonyl, t-butyloxycarbonyl, hydroxy et diphényle
Méthodes De Préparation
La synthèse du 5S-((3-Pyridinyl)méthoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphényl-2-azahexane implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, ainsi que la formation de liaisons carbone-azote et carbone-carbone. La voie de synthèse commence généralement par la préparation du dérivé de pyridine, suivie de l'introduction des groupes méthoxycarbonyl et t-butyloxycarbonyl. Les dernières étapes impliquent la formation des groupes hydroxy et diphényle dans des conditions de réaction spécifiques.
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former un groupe carbonyle.
Réduction : Le cycle pyridine peut être réduit pour former un cycle pipéridine.
Substitution : Les groupes méthoxycarbonyl et t-butyloxycarbonyl peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium aluminium et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 5S-((3-Pyridinyl)méthoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphényl-2-azahexane présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme unité de base pour la synthèse de molécules plus complexes.
Médecine : Il est étudié pour son utilisation potentielle comme intermédiaire pharmaceutique et dans la conception de médicaments.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle pyridine peut participer à des interactions π-π, tandis que les groupes hydroxy et méthoxycarbonyl peuvent former des liaisons hydrogène avec les molécules cibles. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
5S-((3-Pyridinyl)methoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphenyl-2-azahexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the hydroxy and methoxycarbonyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent d'autres dérivés de pyridine et des composés comportant des groupes méthoxycarbonyl et t-butyloxycarbonyl. Ce qui distingue le 5S-((3-Pyridinyl)méthoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphényl-2-azahexane, c'est sa combinaison unique de groupes fonctionnels, qui lui confère un ensemble distinct de propriétés chimiques et biologiques. Voici quelques composés similaires :
- 2-(Méthoxycarbonylamino)-3-pyridinyl
- 4-Hydroxy-1,6-diphényl-2-azahexane
- Dérivés t-butyloxycarbonylamino
La structure unique de ce composé permet des interactions et des réactions spécifiques qui ne sont pas possibles avec d'autres composés similaires.
Propriétés
Numéro CAS |
162739-21-1 |
|---|---|
Formule moléculaire |
C29H36N4O5 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
tert-butyl N-[benzyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(pyridin-3-ylmethoxycarbonylamino)butyl]amino]carbamate |
InChI |
InChI=1S/C29H36N4O5/c1-29(2,3)38-28(36)32-33(19-23-13-8-5-9-14-23)20-26(34)25(17-22-11-6-4-7-12-22)31-27(35)37-21-24-15-10-16-30-18-24/h4-16,18,25-26,34H,17,19-21H2,1-3H3,(H,31,35)(H,32,36)/t25-,26-/m0/s1 |
Clé InChI |
JBGIKUCBOHWHLG-UIOOFZCWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O |
SMILES canonique |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


